[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzyl bromide from vanillin. The vanillin undergoes methylation to form veratraldehyde, which is then reduced to veratryl alcohol. This alcohol is brominated to yield 3,4-dimethoxybenzyl bromide . The bromide is then reacted with piperazine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Cyanide-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with cavities to accommodate guest molecules .
Biology and Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the preparation of self-assembled monolayers (SAMs) for use in nanotechnology and materials science .
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3,4-Dimethoxybenzyl alcohol: Used in the synthesis of various cyclotriveratrylenes and as a precursor in the total synthesis of salvianolic acid N.
3,4-Dimethoxybenzyl bromide: An intermediate in the synthesis of the target compound.
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
NWMCSEAOPPKMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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